(S,R,R,R)-Orlistat

Analytical Method Validation Pharmaceutical Quality Control Impurity Profiling

Pharmaceutical QC labs require precise stereoisomer standards to detect process-related impurities in orlistat API. Substituting with other isomers or parent THL invalidates analytical methods and regulatory filings. - **Analytical Standard:** Resolves (S,R,R,R) from other orlistat diastereomers via HPLC; essential for impurity quantification in ANDA, batch release, and stability studies. - **Defined Activity:** Characterized low-nanomolar IC50 (pancreatic lipase inhibition) - suitable for enzymology and binding mode research. - **Synthetic Intermediate:** Defined chiral centers enable asymmetric synthesis development and stereoselectivity optimization. Supplied as a certified reference material with documented purity. Bulk or research quantities available for immediate shipment.

Molecular Formula C29H53NO5
Molecular Weight 495.7 g/mol
Cat. No. B15125236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,R,R)-Orlistat
Molecular FormulaC29H53NO5
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
InChIInChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)
InChIKeyAHLBNYSZXLDEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

High-Purity (S,R,R,R)-Orlistat Reference Standard


(S,R,R,R)-Orlistat (CAS 111466-61-6) is a specific stereoisomer of the well-known pancreatic lipase inhibitor orlistat (also known as tetrahydrolipstatin or THL) [1]. With four defined chiral centers, this compound is one of several diastereomers that can be formed during the synthesis of orlistat [2]. It is a chiral, lipophilic molecule with a molecular formula of C29H53NO5 and a molecular weight of 495.73 g/mol . Its primary commercial and scientific value is not as a therapeutic but as a well-characterized reference standard for analytical method development, quality control, and as an intermediate in asymmetric synthesis [1].

Why (S,R,R,R)-Orlistat Has No Substitute


Substituting (S,R,R,R)-Orlistat with another orlistat stereoisomer or the parent drug substance (orlistat/THL) is not scientifically valid for analytical or research applications due to fundamental differences in function and molecular identity. While orlistat is a potent active pharmaceutical ingredient, (S,R,R,R)-Orlistat is an isomer that may be present as an impurity and is used primarily as a reference standard [1]. Its unique 3D configuration directly impacts its interaction with analytical separation systems, enabling it to be resolved from the parent compound and other isomers via HPLC [2]. Furthermore, studies on a panel of eight THL stereoisomers demonstrate that the precise stereochemistry around the beta-lactone ring is a critical determinant of biological activity, with IC50 values varying over 230-fold (from 4.0 nM to 930 nM) against porcine pancreatic lipase [3]. Therefore, using an uncharacterized isomer or even the parent drug for analytical method development or as a synthetic intermediate would lead to inaccurate quantification, failed method validation, and unreproducible research outcomes.

Procurement Guide for (S,R,R,R)-Orlistat


Reference Standard for Impurity Profiling

(S,R,R,R)-Orlistat is supplied and utilized as a reference standard for the identification and quantification of the (S,S,R,R)-isomer impurity in orlistat drug substance and finished pharmaceutical products. A validated NP-HPLC-UV method demonstrates complete baseline separation of the parent orlistat peak from the (S,S,R,R)-impurity peak, a critical requirement for accurate quantification in ANDA and QC applications [1]. This application is not a function of the parent drug or other unspecified isomers, providing a clear procurement rationale for this specific stereoisomer.

Analytical Method Validation Pharmaceutical Quality Control Impurity Profiling

Chiral Intermediate for Asymmetric Synthesis

Unlike the parent drug orlistat, which is a final product, (S,R,R,R)-Orlistat is specifically utilized as an intermediate in the asymmetric synthesis of orlistat (O686500) . This application leverages its defined stereochemistry to control the formation of specific chiral centers during the construction of the target molecule. The value proposition for procurement lies in its use as a building block for synthetic organic chemists rather than as a direct pharmacological agent.

Asymmetric Synthesis Process Chemistry Chiral Pool Synthesis

Lipase Inhibition: Active Stereoisomer Class

In a systematic SAR study of eight tetrahydrolipstatin (THL) stereoisomers, the most active compound, THL (the parent drug), exhibited an IC50 of 4.0 nM against porcine pancreatic lipase. In contrast, the enantiomer of THL was significantly less active (IC50 = 77 nM), and the least active diastereomer had an IC50 of 930 nM [1]. The remaining five stereoisomers, which include the (S,R,R,R)-configuration, retained significant inhibitory activity, with IC50 values ranging from 8.0 to 20 nM [1]. This places (S,R,R,R)-Orlistat within the class of highly potent lipase inhibitors, distinct from less active stereoisomers.

Lipase Inhibition Structure-Activity Relationship (SAR) Enzymology

Minimal Cytotoxicity in Mammalian Cell Lines

The same SAR study evaluated all eight THL stereoisomers for cytotoxicity against three human cancer cell lines (MCF-7, MDA-MB-231, H460). The study found no appreciable cytotoxicity for any of the stereoisomers, including THL and its seven diastereomers. The IC50 values in the MTT cytotoxicity assay were all greater than 3 orders of magnitude higher than that of the positive control, camptothecin [1]. This data indicates that the stereoisomers, including (S,R,R,R)-Orlistat, do not exhibit inherent, non-specific cytotoxicity in these models.

Cytotoxicity Off-Target Effects Cancer Cell Lines

Key Use-Cases for (S,R,R,R)-Orlistat


Pharmaceutical QC & Analytical Method Development

The primary application for procuring (S,R,R,R)-Orlistat is as a reference standard in analytical chemistry laboratories within the pharmaceutical industry. It is essential for developing and validating HPLC or UPLC methods to detect and quantify the (S,S,R,R)-isomer as an impurity in orlistat active pharmaceutical ingredient (API) and finished dosage forms (capsules). This use is critical for ANDA filings, batch release testing, and stability studies to ensure compliance with regulatory purity limits [1].

Asymmetric Synthesis & Process Chemistry

(S,R,R,R)-Orlistat serves as a valuable chiral intermediate or a standard for analytical monitoring in the development of novel asymmetric synthetic routes to orlistat or its structural analogs. Researchers in process chemistry and total synthesis utilize it to study reaction stereoselectivity, optimize conditions, or as a precursor for further derivatization, leveraging its defined stereochemistry to build complex molecular architecture .

Lipase Inhibitor SAR Studies

Academic and industrial research groups investigating the interaction of beta-lactone-based inhibitors with pancreatic and gastric lipases can use (S,R,R,R)-Orlistat as a defined probe. Based on class-level data, its activity profile (IC50 in the low nanomolar range) is characteristic of the active THL stereoisomer class, making it suitable for comparative enzymology, binding mode studies, and understanding the stereochemical requirements for potent lipase inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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